molecular formula C11H12O3 B14778743 Methyl 4-formyl-2,5-dimethylbenzoate

Methyl 4-formyl-2,5-dimethylbenzoate

Cat. No.: B14778743
M. Wt: 192.21 g/mol
InChI Key: QTPPOHDKLLJMCR-UHFFFAOYSA-N
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Description

Methyl 4-formyl-2,5-dimethylbenzoate is an organic compound with the molecular formula C₁₁H₁₂O₃ and a molar mass of 192.21 g/mol . This compound is characterized by the presence of a formyl group and two methyl groups attached to a benzoate ester. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-formyl-2,5-dimethylbenzoate can be synthesized through various synthetic routes. One common method involves the formylation of 2,5-dimethylbenzoic acid followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-2,5-dimethylbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: 4-carboxy-2,5-dimethylbenzoic acid.

    Reduction: 4-hydroxymethyl-2,5-dimethylbenzoate.

    Substitution: 4-formyl-2,5-dibromomethylbenzoate.

Mechanism of Action

The mechanism of action of methyl 4-formyl-2,5-dimethylbenzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can modulate various biochemical pathways, making the compound valuable in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-formyl-2,5-dimethylbenzoate is unique due to the presence of both formyl and methyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in multiple research and industrial contexts .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-formyl-2,5-dimethylbenzoate

InChI

InChI=1S/C11H12O3/c1-7-5-10(11(13)14-3)8(2)4-9(7)6-12/h4-6H,1-3H3

InChI Key

QTPPOHDKLLJMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)C)C=O

Origin of Product

United States

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